molecular formula C17H14N2O3 B412258 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide CAS No. 301819-40-9

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

Cat. No. B412258
CAS RN: 301819-40-9
M. Wt: 294.3g/mol
InChI Key: UTYQTGGBFCQOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, also known as MIT-44, is a synthetic compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of cancer.

Scientific Research Applications

Overview

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide does not directly appear in the reviewed literature. However, research on related compounds provides valuable insights into the potential applications and mechanisms of action that could be relevant. This includes studies on the degradation of pharmaceutical compounds, indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer therapy, and the environmental impact and removal strategies of acetaminophen, a widely used analgesic.

Degradation and Environmental Impact

Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen (ACT) from aqueous mediums, generating various by-products and elucidating degradation pathways. This process is significant for environmental protection, considering the potential biotoxicity of pharmaceutical compounds and their by-products in water sources (Qutob et al., 2022).

Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in tryptophan metabolism, playing a role in immune evasion by tumors. Inhibitors targeting IDO, such as 1-methyltryptophan, have shown promise in cancer therapy by potentially reversing immunosuppression and enhancing anti-tumor immunity. However, the complexity of IDO's role in cancer biology suggests that a deeper understanding is necessary for the effective application of these inhibitors (Löb et al., 2009).

Antioxidant Activity and Toxicity

Synthetic phenolic antioxidants (SPAs) have seen widespread use due to their ability to prevent oxidative damage, with applications ranging from food preservation to cosmetics. Despite their benefits, concerns regarding their potential toxicity, environmental persistence, and human exposure pathways have been raised, indicating the need for safer and more sustainable antioxidant alternatives (Liu & Mabury, 2020).

properties

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-14-8-3-2-7-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYQTGGBFCQOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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